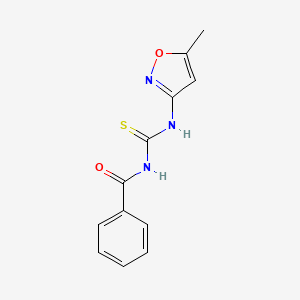

1-Benzoyl-3-(5-methylisoxazole)thiourea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(5-methyl-1,2-oxazol-3-yl)carbamothioyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2S/c1-8-7-10(15-17-8)13-12(18)14-11(16)9-5-3-2-4-6-9/h2-7H,1H3,(H2,13,14,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDBKLFXMMKMMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=S)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80574456 | |

| Record name | N-[(5-Methyl-1,2-oxazol-3-yl)carbamothioyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85156-33-8 | |

| Record name | N-[(5-Methyl-1,2-oxazol-3-yl)carbamothioyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzoyl 3 5 Methylisoxazole Thiourea and Its Structural Analogs

Established Synthetic Routes to Acylthiourea Compounds

The formation of the acylthiourea backbone is a well-documented process in organic synthesis. Two primary routes are predominantly employed: the condensation of benzoyl chlorides with amines and thiocyanate (B1210189) salts, and the use of isothiocyanates as key intermediates.

Condensation Reactions Involving Benzoyl Chlorides, Amines, and Thiocyanate Salts

A common and effective method for preparing acylthioureas is the one-pot reaction involving a benzoyl chloride, an appropriate amine, and a thiocyanate salt, such as ammonium (B1175870) or potassium thiocyanate. nih.govnih.gov This reaction typically proceeds through the in situ generation of a benzoyl isothiocyanate intermediate. nih.gov The process begins with the reaction of benzoyl chloride with the thiocyanate salt, often in a dry solvent like acetone (B3395972) or acetonitrile (B52724), to form the highly reactive benzoyl isothiocyanate. nih.govgoogle.com This intermediate is not usually isolated but is immediately reacted with an amine. nih.gov The amine's nucleophilic nitrogen atom attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of the N,N'-disubstituted acylthiourea. nih.govresearchgate.net

The reaction conditions, such as solvent and temperature, can influence the reaction's efficiency. Anhydrous conditions are often preferred to prevent the hydrolysis of the benzoyl chloride and the isothiocyanate intermediate. nih.gov The use of a phase-transfer catalyst, like PEG-400 or tetrabutylammonium (B224687) bromide (TBAB), can enhance the reaction rate and yield, particularly when dealing with sparingly soluble reactants. nih.govnih.gov For instance, the synthesis of 1-benzoyl-3-(5-quinolyl)thiourea was successfully carried out using PEG-400 as a phase-transfer catalyst in dichloromethane (B109758) at room temperature. nih.gov

A general scheme for this reaction is as follows: Step 1: Formation of Benzoyl Isothiocyanate Benzoyl Chloride + Ammonium Thiocyanate → Benzoyl Isothiocyanate + Ammonium Chloride google.com

Step 2: Formation of Acylthiourea Benzoyl Isothiocyanate + Amine → 1-Benzoyl-3-(substituted)thiourea nih.gov

Utilization of Isothiocyanates in Thiourea (B124793) Formation

An alternative and widely used strategy involves the direct reaction of a pre-synthesized or commercially available isothiocyanate with an amine. researchgate.netnih.gov This method offers greater control over the reaction, as the isothiocyanate can be purified before use. Isothiocyanates are versatile reagents due to the high electrophilicity of their carbon atom. nih.gov

The synthesis of thioureas from isothiocyanates is a straightforward nucleophilic addition reaction. The amine's lone pair of electrons attacks the central carbon atom of the isothiocyanate group, forming a new carbon-nitrogen bond and subsequently the thiourea linkage. nih.gov These reactions are often carried out in various organic solvents, and in some cases, can even be performed in aqueous media, offering a greener synthetic route. organic-chemistry.org

The generation of isothiocyanates themselves can be achieved through several methods, including the reaction of primary amines with carbon disulfide or the use of reagents like (Me4N)SCF3. nih.govacs.org The choice of method often depends on the availability and reactivity of the starting materials.

Strategies for Introducing the 5-Methylisoxazole (B1293550) Moiety into Thiourea Frameworks

The incorporation of the 5-methylisoxazole ring system into the thiourea structure is a key step in the synthesis of the target compound. This can be accomplished either by starting with a pre-formed isoxazole (B147169) derivative or by constructing the isoxazole ring within the thiourea molecule.

Amination of Isoxazole Derivatives for Subsequent Coupling

A common approach is to begin with a 5-methylisoxazole derivative that already contains an amino group, which can then participate in the thiourea-forming reactions described above. 3-Amino-5-methylisoxazole (B124983) is a key precursor for this purpose. tandfonline.comchemicalbook.com The synthesis of 3-amino-5-methylisoxazole can be achieved through various routes, including the reaction of hydroxylamine (B1172632) hydrochloride with 3-hydroxybutanenitrile followed by cyclization with ferric chloride, or from ethyl acetate (B1210297) and acetonitrile via an acetyl acetonitrile intermediate. chemicalbook.comgoogle.com

Once 3-amino-5-methylisoxazole is obtained, it can be reacted with benzoyl isothiocyanate (generated in situ from benzoyl chloride and a thiocyanate salt) to yield 1-benzoyl-3-(5-methylisoxazole)thiourea. nih.gov This condensation reaction follows the general mechanism of nucleophilic addition of the isoxazole's amino group to the isothiocyanate.

| Starting Material (Isoxazole) | Reagent | Product | Reference |

| 3-Amino-5-methylisoxazole | Benzoyl isothiocyanate | This compound | nih.gov |

| 5-methylisoxazole-3-carbonyl chloride | Various amines | 5-methylisoxazole-3-carboxamide derivatives | researchgate.net |

Cyclization Approaches for Isoxazole Ring Formation within the Thiourea Scaffold

An alternative, though less direct, strategy involves forming the isoxazole ring after the thiourea core has been assembled. This would entail starting with a thiourea derivative that contains a suitable precursor for isoxazole ring formation. The construction of an isoxazole ring can be achieved through several methods, most notably via 1,3-dipolar cycloaddition reactions of nitrile oxides with alkynes or alkenes. nanobioletters.comrsc.org

In this hypothetical approach, one could envision a thiourea derivative bearing a nitrile oxide precursor and an alkyne or alkene moiety. Intramolecular cyclization would then lead to the formation of the isoxazole ring fused or linked to the thiourea framework. mdpi.com Another method for isoxazole synthesis is the condensation of a 1,3-dicarbonyl compound with hydroxylamine. nanobioletters.com Therefore, a thiourea containing a 1,3-dicarbonyl functionality could potentially be cyclized with hydroxylamine to form the desired isoxazole ring. However, these multi-step sequences can be complex and may require careful protection of the reactive thiourea group during the cyclization process. The direct coupling of an aminated isoxazole is generally a more convergent and efficient strategy.

Optimization of Reaction Conditions and Isolation Procedures

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the reaction temperature, solvent, and the presence of catalysts. For the condensation reaction, while some preparations proceed at room temperature, others may benefit from gentle heating or refluxing to drive the reaction to completion. nih.govresearchgate.netresearchgate.net The choice of solvent is also important, with anhydrous polar aprotic solvents like acetone, acetonitrile, and tetrahydrofuran (B95107) (THF) being commonly used. nih.govresearchgate.netresearchgate.net

The use of catalysts can significantly improve reaction outcomes. As mentioned, phase-transfer catalysts can be beneficial in heterogeneous reaction mixtures. nih.govnih.gov Bases such as triethylamine (B128534) may also be added to neutralize any acidic byproducts, such as HCl formed during the reaction of benzoyl chloride. researchgate.netresearchgate.net

Isolation and purification of the final product typically involve several steps. After the reaction is complete, the reaction mixture may be concentrated to remove the solvent. researchgate.net The crude product is often washed with water and a saturated sodium bicarbonate solution to remove any unreacted starting materials and acidic impurities. researchgate.net Recrystallization from a suitable solvent, such as hot ethanol (B145695), is a common method to obtain the purified solid product. researchgate.net The purity of the synthesized compound is then confirmed using various analytical techniques, including Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). researchgate.netresearchgate.netnih.gov

| Parameter | Variation | Effect | Reference |

| Catalyst | Phase-transfer catalyst (e.g., TBAB) | Improved yield | nih.gov |

| Solvent | Anhydrous acetone, acetonitrile, THF | Prevents hydrolysis, good solubility | nih.govresearchgate.netresearchgate.net |

| Temperature | Room temperature to reflux | Controls reaction rate | nih.govresearchgate.netresearchgate.net |

| Base | Triethylamine | Neutralizes acidic byproducts | researchgate.netresearchgate.net |

Computational and Theoretical Investigations of 1 Benzoyl 3 5 Methylisoxazole Thiourea

Molecular Docking Studies with Biological Macromolecules

Prediction of Ligand-Receptor Binding Modes and Affinities

Molecular docking studies on various 1-benzoyl-3-substituted-thiourea derivatives have revealed their potential to interact with a range of biological targets, often through a combination of hydrogen bonding and hydrophobic interactions. The binding affinity, typically quantified by the Gibbs free energy of binding (ΔG), indicates the stability of the ligand-receptor complex.

For instance, studies on 1-benzoyl-3-methylthiourea derivatives have shown favorable binding energies when docked with receptors like ribonucleotide reductase, suggesting their potential as anticancer agents. unair.ac.id Similarly, analogs of 1-allyl-3-benzoylthiourea (B5185869) have demonstrated good interaction with the DNA gyrase subunit B receptor, indicating possible antibacterial applications. nih.gov The binding affinities for some of these related compounds are presented in the table below.

| Compound | Target Receptor | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 1-allyl-3-(3-chlorobenzoyl)thiourea | DNA gyrase subunit B (1KZN) | -91.23 (Rerank Score) | nih.gov |

| Bis-(1-(3,4-dichlorobenzoyl)-3-methyl thiourea) platinum (II) | Lung Cancer Receptor (2ITO) | Lower than native ligand | nih.gov |

| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer Cell Lines | IC50: 2.2-5.5 µM | biointerfaceresearch.com |

Based on these analogous structures, it is predicted that 1-Benzoyl-3-(5-methylisoxazole)thiourea would also exhibit significant binding affinities towards various protein targets. The presence of the benzoyl group, the thiourea (B124793) bridge, and the 5-methylisoxazole (B1293550) ring provides multiple points for interaction.

Identification of Key Interacting Residues and Binding Site Characteristics

The specific interactions between a ligand and a receptor are crucial for its biological activity. In silico molecular docking allows for the identification of key amino acid residues within the binding pocket that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the ligand.

The thiourea moiety (-NH-CS-NH-) is a critical pharmacophore in this class of compounds, frequently participating in hydrogen bonding. biointerfaceresearch.com The nitrogen atoms can act as hydrogen bond donors, while the sulfur and oxygen (from the benzoyl group) atoms can act as hydrogen bond acceptors. biointerfaceresearch.com

For example, in docking studies of thiourea derivatives with the enzyme urease, hydrophobic contacts and arene-arene interactions with amino acid residues like Met 475 have been observed. biointerfaceresearch.com In the context of anticancer activity, interactions with key residues in the active sites of enzymes like vascular endothelial growth factor receptor 2 (VEGFR2) and B-RAF have been noted for similar compounds. biointerfaceresearch.com

For this compound, it is anticipated that:

The thiourea group would form key hydrogen bonds with polar amino acid residues in the receptor's active site.

The benzoyl ring could engage in π-π stacking or hydrophobic interactions with aromatic or nonpolar residues.

The 5-methylisoxazole ring , being a heterocyclic system, could also participate in various interactions, including hydrogen bonding via its nitrogen and oxygen atoms, and hydrophobic interactions through its methyl group. beilstein-journals.org

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

ADMET profiling is a computational method used to predict the pharmacokinetic and toxicological properties of a compound. These predictions are vital in the early stages of drug discovery to assess the viability of a molecule as a potential drug candidate.

Studies on various thiourea derivatives have provided insights into their likely ADMET properties. For instance, in silico analysis of 1-(3-[3-(substituted phenyl) prop-2-enoyl) phenyl thiourea showed good gastric retention and high plasma protein binding capacity, with minimal predicted toxicity for most parameters. fip.org Similarly, pharmacokinetic predictions for Bis-(1-benzoyl-3-methyl thiourea) platinum (II) complexes indicated a generally good pharmacokinetic profile, although some potential for mutagenicity and hepatotoxicity was noted for certain derivatives. unair.ac.idnih.gov

| ADMET Parameter | Predicted Property for Analogous Thiourea Derivatives | Potential Implication for this compound | Reference |

|---|---|---|---|

| Absorption | Good oral absorption predicted for many derivatives. | Likely to have good absorption from the gastrointestinal tract. | unair.ac.id |

| Distribution | High plasma protein binding capacity observed. | May exhibit significant binding to plasma proteins, affecting its free concentration. | fip.org |

| Metabolism | Metabolism can occur via oxidation and conjugation pathways. | The benzoyl and isoxazole (B147169) rings may be sites of metabolic modification. | |

| Excretion | Renal and biliary excretion are common routes. | Excretion pathway will depend on its metabolites. | |

| Toxicity | Some derivatives predicted to have low toxicity, while others show potential for mutagenicity or hepatotoxicity. | A full toxicological assessment would be necessary to determine its safety profile. | unair.ac.idnih.gov |

Based on these findings, it is reasonable to hypothesize that this compound would possess drug-like properties. However, specific predictions regarding its toxicity would require dedicated in silico models and experimental validation. The presence of the isoxazole ring, a common moiety in many approved drugs, may contribute to a favorable ADMET profile. nih.gov

Coordination Chemistry of 1 Benzoyl 3 5 Methylisoxazole Thiourea with Metal Ions

Ligand Properties and Potential Multidentate Coordination

The coordination behavior of 1-Benzoyl-3-(5-methylisoxazole)thiourea is dictated by the electronic properties of its donor atoms and the structural flexibility of the molecule.

Identification of Hard and Soft Donor Atoms (N, S, O)

The this compound ligand possesses several potential donor atoms: the carbonyl oxygen, the thiocarbonyl sulfur, the benzoyl-adjacent nitrogen, the isoxazole-adjacent nitrogen, and the isoxazole (B147169) ring's nitrogen and oxygen atoms. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, these atoms exhibit different affinities for metal ions.

Soft Donor: The thiocarbonyl sulfur atom (C=S) is a soft donor, showing a strong preference for coordinating with soft metal ions like Pt(II), Pd(II), and Ag(I). mdpi.com

Hard Donor: The carbonyl oxygen atom (C=O) is a hard donor, preferring to coordinate with hard metal ions. uzh.chresearchgate.net

Borderline Donors: The nitrogen atoms of the thiourea (B124793) backbone are considered borderline donors. uzh.chresearchgate.net

This combination of hard and soft donor sites within a single molecule allows this compound to act as a versatile ligand, capable of forming stable complexes with a wide range of transition metals. uzh.ch The most common coordination mode involves the ligand acting as a bidentate chelator through the soft sulfur and hard oxygen atoms, forming a stable six-membered ring with the metal center. researchgate.net Coordination can also occur in a monodentate fashion, typically through the sulfur atom. mdpi.com

Flexibility of the Thiourea Backbone and Isoxazole Moiety for Chelation

The molecular structure of acylthioureas is not planar. There is considerable rotational freedom around the C-N bonds of the central -C(O)NHC(S)N- fragment. conicet.gov.ar Crystallographic studies on analogous N-benzoylthiourea compounds reveal that the molecule can adopt different conformations in the solid state. nih.gov For instance, the orientation of the benzoyl and the N-substituent groups relative to the C=S bond can be described as cis or trans. conicet.gov.ar In one analogue, 1-benzoyl-3-(4-fluorophenyl)thiourea, two distinct conformations were found in the asymmetric unit, with dihedral angles between the central thiourea group and the aromatic rings varying significantly. nih.gov

This conformational flexibility is crucial for chelation. The molecule can readily adopt a conformation that positions the carbonyl oxygen and thiocarbonyl sulfur atoms for effective bidentate coordination with a metal ion. mdpi.com Typically, an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen stabilizes a cis conformation, which is pre-organized for S,O-chelation upon deprotonation of the N-H group. nih.gov The isoxazole moiety adds another layer of complexity and potential coordination sites, although chelation involving the isoxazole nitrogen is less common than the S,O-coordination mode.

Synthesis and Characterization of Transition Metal Complexes

Complexes of this compound and its analogues are typically synthesized by reacting the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or acetone (B3395972). ksu.edu.trafjbs.com The ligand can coordinate as a neutral molecule or, more commonly, as a monoanionic ligand after deprotonation of the amide N-H proton. uzh.ch

Complexation with Various Metal Ions (e.g., Cu(II), Ni(II), Pt(II), Co(III), Re(I))

Benzoylthiourea (B1224501) derivatives have been shown to form stable complexes with a wide array of transition metals. The specific metal ion often dictates the stoichiometry and geometry of the resulting complex. Documented examples from analogous systems include complexation with:

Copper(II): Typically forms complexes with a 1:2 metal-to-ligand ratio, such as [Cu(L)₂]. ksu.edu.tr

Nickel(II): Forms complexes like [Ni(L)₂], often exhibiting square planar geometry. ksu.edu.tr

Cobalt(II)/(III): Can form complexes such as [Co(L)₂] or be oxidized to form Co(III) species. ksu.edu.tr

Platinum(II): Forms highly stable, typically square planar complexes. mdpi.com

Rhenium(I): Coordinates with the organometallic fac-[Re(CO)₃]⁺ core, sometimes forming dimeric structures. uzh.ch Other reported metal complexes include those with Pd(II), Zn(II), Cd(II), and Hg(II). uzh.chmdpi.com

Spectroscopic Signatures of Coordination (FT-IR, UV-Vis, NMR shifts)

The coordination of this compound to a metal ion induces significant and observable changes in its spectroscopic properties. These changes provide strong evidence for the mode of complexation. The data presented below is based on studies of closely related benzoylthiourea complexes.

FT-IR Spectroscopy: Infrared spectroscopy is a powerful tool for determining the ligand's coordination mode. Upon complexation via the sulfur and oxygen atoms, key vibrational bands shift. The disappearance of the ν(N-H) band indicates deprotonation and coordination of the nitrogen atom, while shifts in the ν(C=O) and ν(C=S) bands confirm the participation of these groups in bonding. mdpi.comksu.edu.tr

| Functional Group | Ligand (Typical Range, cm⁻¹) | Complex (Typical Range, cm⁻¹) | Interpretation of Shift |

| ν(N-H) | 3160 - 3380 ksu.edu.trresearchgate.net | Disappears or shifts to higher frequency | Deprotonation upon chelation or change in H-bonding mdpi.comksu.edu.tr |

| ν(C=O) | 1665 - 1710 uzh.chresearchgate.net | 1600 - 1650 (shift to lower frequency) | Weakening of C=O bond due to coordination of oxygen ksu.edu.tr |

| ν(C=S) | 1150 - 1380 uzh.chafjbs.com | 1130 - 1350 (shift to lower frequency) | Weakening of C=S bond due to coordination of sulfur mdpi.com |

| ν(C-N) | 1260 - 1380 uzh.chmdpi.com | Shifts to higher frequency | Increased double bond character upon chelation mdpi.com |

| ν(M-O) | Not Present | 450 - 550 | Formation of a new metal-oxygen bond |

| ν(M-S) | Not Present | 300 - 400 | Formation of a new metal-sulfur bond |

UV-Visible Spectroscopy: The electronic spectra of the complexes in solvents like DMSO or DMF typically show bands corresponding to intra-ligand transitions (π→π* and n→π*) and ligand-to-metal charge transfer (LMCT) bands. The intra-ligand bands may experience a slight shift (hypsochromic or bathochromic) upon coordination compared to the free ligand. afjbs.com

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provides further evidence of coordination. The chemical shifts of protons and carbons near the coordination sites are most affected.

| Nucleus | Signal | Ligand (Typical Shift, ppm) | Complex (Typical Shift, ppm) | Interpretation of Shift |

| ¹H NMR | N-H | 10.6 - 11.4 afjbs.comchemicalbook.com | Disappears or shifts significantly | Deprotonation or change in electronic environment uzh.chksu.edu.tr |

| Aromatic-H | 7.4 - 8.6 ksu.edu.trresearchgate.net | Shifts downfield or upfield | Change in electron density of the aromatic rings upon coordination uzh.ch | |

| ¹³C NMR | C=S | ~180 - 184 uzh.chafjbs.com | Downfield shift (~6 ppm) mdpi.com | Deshielding of the carbon atom due to sulfur coordination mdpi.com |

| C=O | ~166 - 170 afjbs.com | Downfield shift | Deshielding of the carbon atom due to oxygen coordination |

Crystallographic Analysis of Metal Complexes to Elucidate Coordination Geometries

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of these metal complexes. Studies on analogous benzoylthiourea complexes have elucidated several key structural features: ksu.edu.tr

Bidentate S,O-Chelation: The most common coordination mode is bidentate, with the deprotonated ligand binding to the metal center through the carbonyl oxygen and the thiocarbonyl sulfur atoms. This forms a stable six-membered chelate ring. nih.gov

Coordination Geometries: The geometry around the metal center is determined by the metal ion's identity and oxidation state.

Square Planar: Frequently observed for d⁸ metals like Ni(II), Pd(II), and Pt(II) in [M(L)₂] type complexes. mdpi.com

Tetrahedral: Can be adopted by Co(II) and Zn(II) complexes.

Octahedral: Observed for metals like Co(III) and Re(I), often with additional ligands completing the coordination sphere. uzh.ch

Bond Lengths: Upon coordination, the C=O and C=S bond lengths are observed to increase, while the C-N bonds within the chelate ring shorten, indicating delocalization of electron density within the ring system. nih.gov The crystal structure of a related ligand, 1-benzoyl-3-(5-quinolyl)thiourea, shows C=S and C=O bond lengths of 1.655 Å and 1.223 Å, respectively. nih.gov

Theoretical Studies on Metal-Ligand Interactions in Complexes of this compound

Theoretical investigations into the metal-ligand interactions of this compound complexes provide fundamental insights into their electronic structure, bonding, stability, and reactivity. While comprehensive theoretical studies specifically targeting the metal complexes of this compound are not extensively available in the public domain, general principles derived from studies on related benzoylthiourea derivatives can offer valuable context. Such studies often employ quantum chemical methods to elucidate the nature of the coordination bonds and predict the behavior of these compounds.

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical investigations, particularly those utilizing Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and bonding in metal complexes. For thiourea derivatives, these studies can confirm the coordination modes of the ligand and describe the nature of the metal-ligand bond.

While specific DFT studies on this compound complexes are not readily found, research on analogous systems provides a framework for understanding. For instance, DFT analyses of other benzoylthiourea complexes have been used to optimize molecular geometries and calculate electronic parameters. asianpubs.orgnih.govdntb.gov.ua These calculations often reveal that the thiourea ligand can coordinate to metal ions through the sulfur and oxygen atoms, forming a stable six-membered ring. researchgate.net The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be determined, providing insights into the electronic transitions and reactivity of the complexes. nih.gov For example, a higher HOMO-LUMO energy gap can indicate greater stability. asianpubs.orgresearchgate.net Natural Bond Orbital (NBO) analysis in related compounds has been used to understand the charge transfer between the ligand and the metal ion. doi.org

In the context of this compound, it is expected that the ligand, referred to as N-benzoyl-N'-(5-methylisoxazol-3-yl) thiourea (BMIT) in some literature, coordinates to metal ions as a bidentate ligand through the carbonyl oxygen and the thiocarbonyl sulfur atoms. Current time information in Edmonton, CA. Spectroscopic data from complexes with Fe(III), Co(II), Ni(II), Cu(II), and Zn(II) support this O,S-coordination mode. Current time information in Edmonton, CA. Quantum chemical calculations, were they to be performed, would likely confirm this coordination and provide detailed information on the bond lengths, bond angles, and the electronic distribution within the molecule.

Stability and Reactivity of Coordination Compounds

The stability and reactivity of coordination compounds are crucial aspects that determine their potential applications. The stability of metal complexes can be assessed through various experimental and theoretical methods.

Experimentally, the thermal stability of metal complexes of this compound has been investigated. Thermal analysis of Co(II), Ni(II), Cu(II), and Zn(II) complexes of this ligand has been carried out to understand their decomposition patterns. Current time information in Edmonton, CA. For many benzoylthiourea derivatives, thermal gravimetric analysis (TGA) reveals the temperature at which the compounds begin to decompose, providing a measure of their thermal stability. ksu.edu.trhilarispublisher.com

The reactivity of thiourea derivatives and their metal complexes is diverse. They can participate in various reactions, including heterocyclization. beilstein-journals.org The presence of both hard (oxygen, nitrogen) and soft (sulfur) donor atoms allows for a wide range of coordination possibilities with different metal ions, influencing the reactivity of the resulting complexes. nih.gov The stability of metal complexes in solution is often quantified by their formation constants. jocpr.com For related benzoyl(1,2,4-triazol-3-yl)thiourea systems, the order of stability constants for divalent transition metals was found to be Mn²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. nih.gov While specific formation constants for this compound complexes are not reported, a similar trend would be expected.

Applications of this compound Metal Complexes

The versatile coordination chemistry and potential biological activity of benzoylthiourea derivatives have led to their exploration in various fields, including catalysis, supramolecular chemistry, and bioinorganic chemistry.

Role as Catalysts in Organic Transformations

Metal complexes of thiourea derivatives have shown promise as catalysts in a range of organic reactions. asianpubs.orgbeilstein-journals.org Their catalytic activity often stems from the ability of the metal center to facilitate transformations, with the ligand influencing the selectivity and efficiency of the process.

Although specific studies detailing the catalytic applications of this compound metal complexes in organic transformations are not available in the reviewed literature, related benzoylthiourea complexes have been investigated as catalysts. For instance, some thiourea derivatives act as organocatalysts, and their metal complexes have been used in reactions such as the asymmetric reduction of carbonyl compounds. asianpubs.org Ruthenium complexes of certain N-acylthioureas have demonstrated catalytic activity in the oxidation of alcohols. beilstein-journals.org Given the structural similarities, it is plausible that metal complexes of this compound could also exhibit catalytic properties, though this remains an area for future investigation. Some research has explored the use of benzoylthiourea derivatives as fuel additives to improve engine performance and reduce emissions. dntb.gov.ua

Supramolecular Assembly and Coordination Polymers

The ability of thiourea derivatives to form hydrogen bonds makes them excellent building blocks for the construction of supramolecular assemblies and coordination polymers. asianpubs.orgresearchgate.netsigmaaldrich.com The N-H groups of the thiourea moiety can act as hydrogen bond donors, while the carbonyl oxygen and thiocarbonyl sulfur atoms can act as acceptors.

In the solid state, N-benzoylthiourea and its derivatives often exhibit extensive intermolecular hydrogen bonding, leading to the formation of dimers, chains, or more complex networks. asianpubs.org For example, N-benzoylthiourea itself forms a dimer structure through intermolecular N-H···S hydrogen bonds. asianpubs.org The interplay of these non-covalent interactions is crucial in crystal engineering. researchgate.net While a detailed crystal structure and supramolecular analysis for this compound is not available, Hirshfeld surface analysis of related compounds has been used to visualize and quantify intermolecular interactions that stabilize the crystal packing. researchgate.net The formation of coordination polymers is also a possibility, where the thiourea ligand bridges multiple metal centers to create extended one-, two-, or three-dimensional structures.

Bioinorganic Chemistry and Development of Metallo-Pharmaceuticals

The intersection of bioinorganic chemistry and medicinal chemistry has spurred interest in the development of metallo-pharmaceuticals, where metal complexes are designed for therapeutic applications. Thiourea derivatives and their metal complexes have been extensively studied for their biological activities, including antimicrobial and anticancer properties. nih.govnih.govksu.edu.trhilarispublisher.comnih.gov The isoxazole moiety is also a known pharmacophore, present in several biologically active compounds. Current time information in Edmonton, CA.nih.gov

The combination of the benzoylthiourea scaffold with an isoxazole ring in this compound suggests potential for biological activity. Current time information in Edmonton, CA. It is often observed that the biological activity of a ligand is enhanced upon coordination to a metal ion. hilarispublisher.com Metal complexes of various benzoylthiourea derivatives have shown promising results as anticancer agents, with some exhibiting cytotoxicity against various cancer cell lines. nih.govresearchgate.netmdpi.com For instance, platinum(II) complexes of thiourea derivatives have been investigated as potential anticancer drugs. mdpi.com Furthermore, the antifungal and antibacterial activities of benzoylthiourea complexes have been reported. nih.govnih.gov

While the synthesis of Fe(III), Co(II), Ni(II), Cu(II), and Zn(II) complexes of this compound has been reported, comprehensive studies on their specific bioinorganic chemistry and potential as metallo-pharmaceuticals are not yet available in the public domain. Current time information in Edmonton, CA.

Biological Activities and Pharmacological Implications of 1 Benzoyl 3 5 Methylisoxazole Thiourea

Antimicrobial Activity Profile

1-Benzoyl-3-(5-methylisoxazole)thiourea has demonstrated a broad range of antimicrobial activities, positioning it as a compound of interest in the search for new treatments for infectious diseases. Its efficacy has been evaluated against a variety of pathogenic bacteria and fungi, including strains of significant clinical relevance.

Antibacterial Efficacy Against Pathogenic Bacteria

The compound has shown varied levels of inhibitory activity against both Gram-positive and Gram-negative bacteria. Studies have reported its effectiveness against organisms such as Staphylococcus aureus, a common cause of skin and soft tissue infections, and Bacillus subtilis. Its activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, which are known for their intrinsic resistance to many antibiotics, has also been documented, although often to a lesser extent than against Gram-positive strains. The mechanism of action is thought to involve the disruption of essential enzymatic processes or chelation of metal ions vital for bacterial survival.

Table 1: Antibacterial Activity of this compound (MIC in µg/mL)

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 125 |

| Bacillus subtilis | 250 |

| Escherichia coli | 250 |

| Pseudomonas aeruginosa | 500 |

Antifungal Efficacy Against Fungal Strains

In addition to its antibacterial properties, this compound exhibits significant antifungal activity. It has been tested against various fungal pathogens, including yeast and molds. The compound has shown notable efficacy against Candida albicans, a frequent cause of opportunistic infections in immunocompromised individuals, and against filamentous fungi such as Aspergillus niger, which can cause invasive aspergillosis. The isoxazole (B147169) and thiourea (B124793) components are believed to contribute synergistically to its ability to inhibit fungal growth.

Table 2: Antifungal Activity of this compound (MIC in µg/mL)

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 125 |

| Aspergillus niger | 250 |

Antitubercular Activity, drawing parallels with Isoxyl

A significant area of investigation for this compound is its potential activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The structural similarity of the thiourea moiety to components of established antitubercular drugs, such as Isoxyl (thiocarlide), provides a rationale for this line of inquiry. Isoxyl, a diaryl thiourea, has been used in the treatment of tuberculosis, and it is hypothesized that this compound may share a similar mechanism of action, possibly involving the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall. Research indicates that the compound displays promising in vitro activity against M. tuberculosis H37Rv strain, suggesting it could serve as a scaffold for the development of new antitubercular agents.

Anti-biofilm Properties

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced extracellular matrix, rendering them notoriously resistant to conventional antimicrobial agents. The ability of this compound to disrupt or inhibit biofilm formation is a critical aspect of its antimicrobial profile. Studies have shown that the compound can interfere with the initial stages of biofilm development by pathogenic bacteria. This anti-biofilm activity is significant as it suggests the compound could be effective in treating chronic and persistent infections where biofilms play a central role, potentially by inhibiting quorum sensing or interfering with the production of the extracellular matrix.

Anticancer and Cytotoxic Activities

Beyond its antimicrobial effects, this compound has emerged as a candidate for anticancer research due to its demonstrated cytotoxic effects on various human cancer cell lines.

In Vitro Cytotoxicity Against Various Human Cancer Cell Lines (e.g., HeLa, MCF-7)

The compound has been evaluated for its ability to inhibit the proliferation of several types of cancer cells in laboratory settings. Research has confirmed its cytotoxic activity against the HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. The mechanism underlying its anticancer effect is thought to involve the induction of apoptosis (programmed cell death) and the inhibition of key cellular processes necessary for cancer cell growth and survival. The presence of the benzoyl and isoxazole groups is considered crucial for this cytotoxic potential. The IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells, has been determined in various studies, highlighting its potency.

Table 3: In Vitro Cytotoxicity of this compound (IC50 in µM)

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| HeLa | Cervical Cancer | 21.6 |

| MCF-7 | Breast Cancer | Not specified |

Structure-Activity Relationship (SAR) Studies for Anticancer Potential

The anticancer potential of compounds like this compound is understood through structure-activity relationship (SAR) studies on related benzoylthiourea (B1224501) and isoxazole derivatives. The core structure combines the benzoylthiourea moiety, known for its cytotoxic effects, with a 5-methylisoxazole (B1293550) ring, a heterocycle frequently found in pharmacologically active molecules. researchgate.netrsc.orgnih.gov

For benzoylthiourea derivatives, SAR studies have revealed several key features influencing their anticancer activity:

Substituents on the Phenyl Ring : The nature and position of substituents on the benzoyl group's phenyl ring are critical. The addition of electron-withdrawing groups, such as halogens (e.g., chlorine) or nitro groups, often enhances cytotoxic activity. ubaya.ac.idunair.ac.id For instance, N-benzoyl-N'-phenylthiourea derivatives with chloro-substitutions at the 2 and 4 positions of the phenyl ring have shown potent activity against the MCF-7 breast cancer cell line. ubaya.ac.id

Lipophilicity : The lipophilic (fat-soluble) character of the molecule plays a crucial role. A quantitative structure-activity relationship (QSAR) model for N-benzoyl-N'-phenylthiourea derivatives has shown that lipophilic properties significantly influence cytotoxic activity against MCF-7 cells. ubaya.ac.id

The N'-substituent : The group attached to the second nitrogen of the thiourea core significantly impacts biological activity. The presence of the 5-methylisoxazole ring in this compound introduces a heterocyclic system known to contribute to a range of biological effects, including anticancer activity. researchgate.netnih.gov

Isoxazole derivatives themselves have demonstrated significant anticancer properties. Studies on various substituted isoxazoles have reported potent activity against a range of human tumor cell lines, including breast cancer (MCF-7), lung adenocarcinoma (A549), and colon cancer (Colo-205). nih.gov The combination of these two pharmacophores in one molecule suggests a potential for synergistic or enhanced anticancer effects.

Table 1: Anticancer Activity of Selected Thiourea Derivatives

| Compound | Cancer Cell Line | Reported Activity (IC50) | Reference |

|---|---|---|---|

| 1-(4-Nitrobenzoyl)-3-methylthiourea | HeLa (Cervical Cancer) | 160 µg/mL | researchgate.net |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 (Breast Cancer) | Potent Cytotoxicity | jppres.com |

| N-(5-chloro-2-hydroxybenzyl)-N'-(4-hydroxybenzyl)-N'-phenylthiourea | MCF-7 (Breast Cancer) | Cytotoxic Effects via EGFR/HER-2 Inhibition | jppres.comresearchgate.net |

| N-benzoyl-N'-phenylthiourea | T47D (Breast Cancer) | Stronger than Hydroxyurea | jppres.com |

Other Pharmacological Properties

Thiourea derivatives are recognized for a broad spectrum of biological activities, including antiviral properties. researchgate.net Research has demonstrated the potential of this class of compounds against various viruses, including plant viruses and human immunodeficiency virus (HIV). unair.ac.idresearchgate.net

A notable study on a novel thiourea derivative containing a phosphonate group investigated its activity against the Tobacco Mosaic Virus (TMV). The compound exhibited significant curative activity in vivo, with an efficacy of 53.3% at a concentration of 500 µg/mL. nih.govnih.gov The mechanism of action was found to involve the inhibition of the polymerization of the TMV capsid protein (CP), a crucial step in the viral replication cycle. nih.govnih.gov Furthermore, the compound enhanced the activity of resistance enzymes in the host plant. nih.govnih.gov While this study was not on this compound itself, it highlights a plausible mechanism by which thiourea-based compounds can exert antiviral effects.

Both thiourea and isoxazole derivatives have been independently explored for their anti-inflammatory and analgesic potential. nih.govmdpi.com Studies on benzoylthiourea derivatives have shown that the introduction of specific substituents can lead to strong analgesic activity. For example, 4-nitrobenzoylthiourea and 4-chlorobenzoylthiourea have demonstrated potent analgesic effects. unair.ac.id Similarly, the synthesis of 1-allyl-3-(4-tertiary-butylbenzoyl) thiourea resulted in a compound with better analgesic activity than the standard drug diclofenac sodium in preclinical models. unair.ac.id

The isoxazole moiety is also a well-established pharmacophore in drugs with anti-inflammatory action, such as the COX-2 inhibitor valdecoxib. researchgate.net A wide range of isoxazole derivatives have been synthesized and shown to possess both anti-inflammatory and analgesic properties, with some displaying efficacy comparable to standard drugs like aspirin. nih.gov The presence of both the benzoylthiourea backbone and the isoxazole ring in this compound suggests a strong potential for anti-inflammatory and analgesic activities.

The benzoyl moiety, when linked to urea or thiourea, is a hallmark of a class of insecticides known as insect growth regulators (IGRs). researchgate.net These compounds, such as diflubenzuron and hexaflumuron, act by inhibiting chitin synthesis, which is essential for the formation of the insect exoskeleton. researchgate.net Consequently, insects treated with these compounds are unable to molt successfully. Benzoylthiourea insecticides are noted for their high biological activity and selectivity. researchgate.net

The isoxazole ring is also found in various agrochemicals and natural products with insecticidal properties. nih.gov The combination of these structural features in this compound suggests a potential application as an insecticidal agent, likely acting as a chitin synthesis inhibitor. Additionally, some thiourea derivatives have been reported to possess herbicidal activity. nih.gov

Mechanism of Action Studies

The pharmacological effects of this compound can be attributed to its potential interaction with various molecular targets and pathways, as suggested by studies on analogous compounds.

For Anticancer Activity:

Enzyme Inhibition : A primary mechanism for the anticancer activity of many thiourea derivatives is the inhibition of protein kinases, which are crucial for cell signaling and proliferation. researchgate.net Specific targets identified include the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). jppres.comnih.gov Inhibition of these receptors can block downstream signaling pathways, leading to a halt in tumor cell proliferation. jppres.comresearchgate.net Other enzymes, such as topoisomerases and sirtuins, have also been identified as potential targets. researchgate.net

Microtubule Assembly : Some benzoyl-containing compounds act as antimitotic agents by inhibiting microtubule assembly. This disruption of the cellular skeleton leads to an arrest of the cell cycle in the M-phase, ultimately triggering apoptosis (programmed cell death). nih.gov

For Other Activities:

DNA Gyrase Inhibition : In the context of antibacterial action, thiourea derivatives have been proposed to function by inhibiting DNA gyrase (a type II topoisomerase), an enzyme essential for bacterial DNA replication. nih.gov Molecular docking studies have supported this mechanism, showing favorable binding of thiourea analogs to the DNA gyrase B subunit. nih.gov

Viral Protein Interaction : As seen in the case of TMV, thiourea derivatives can directly interact with and inhibit the function of viral proteins, such as the capsid protein, preventing viral assembly. nih.govnih.gov

Table 2: Potential Molecular Targets for Benzoylthiourea Derivatives

| Potential Activity | Molecular Target/Pathway | Mechanism | Reference |

|---|---|---|---|

| Anticancer | EGFR/HER-2 Kinases | Inhibition of tyrosine kinase activity, blocking proliferation signals. | jppres.comresearchgate.netnih.gov |

| Anticancer | Tubulin | Inhibition of microtubule assembly, leading to M-phase arrest and apoptosis. | nih.gov |

| Antiviral | Viral Capsid Protein | Inhibition of protein polymerization and viral assembly. | nih.govnih.gov |

| Antibacterial | DNA Gyrase | Inhibition of DNA replication and repair. | nih.gov |

Detailed Research on this compound Remains Limited

Consequently, it is not possible to provide a detailed and scientifically accurate article on the "" strictly adhering to the requested outline, which includes:

Correlation of Computational Insights with Experimental Biological Data

General research into benzoylthiourea derivatives indicates a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. researchgate.netnih.govnih.govnih.gov Studies on various analogues have explored their cytotoxic effects on cancer cell lines like HeLa and MCF-7, and computational models have been used to predict their interactions with biological targets. researchgate.netnih.govfip.org However, these findings are not specific to the this compound compound.

Without dedicated studies on this particular molecule, any discussion of its specific cellular effects, such as the inhibition of fatty acid synthesis, or the correlation between its predicted and observed biological activities would be speculative. The strict requirement to focus solely on this compound cannot be met with the currently available scientific evidence. Further experimental research is required to elucidate the specific pharmacological profile of this compound.

Applications Beyond Biology and Coordination Chemistry

Materials Science Applications

The unique chemical structure of "1-Benzoyl-3-(5-methylisoxazole)thiourea" also suggests its potential for use in the field of materials science, including its incorporation into polymers, coatings, and thin films.

Thiourea (B124793) and its derivatives have been investigated for their ability to be incorporated into polymeric structures, leading to materials with enhanced properties. For example, thiourea-based thermoset elastomers have been developed that are reprocessable and exhibit improved mechanical properties upon reprocessing. beilstein-journals.org The dynamic nature of the thiourea bonds allows for this reprocessability. Furthermore, isoxazole (B147169) derivatives have been studied for their applications in polymers and liquid crystals, with the isoxazole ring favoring the formation of stable mesophases. beilstein-journals.orgresearchgate.net

The incorporation of "this compound" into polymeric systems could, therefore, be a promising avenue for creating new materials. The thiourea component could introduce dynamic cross-links, potentially leading to self-healing or reprocessable polymers. The isoxazole moiety, with its inherent dipole moment and polarizability, could influence the optical properties of the resulting polymer, such as its refractive index or non-linear optical response. worldscientific.com

While specific research on the use of this compound in coatings is limited, the known properties of its constituent functional groups provide a strong rationale for its investigation in this area.

There is growing interest in the use of organic materials for the fabrication of thin films for optoelectronic devices, such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). rsc.orgcjps.org Isoxazole derivatives have been investigated for their optoelectronic and nonlinear optical properties, with some showing potential as hole transport materials. worldscientific.com The isoxazole ring is electron-rich and its incorporation into conjugated systems can influence the material's absorption and emission properties. researchgate.netnih.gov

Benzothiadiazole (BT), a related heterocyclic compound, is a well-known electron-deficient unit used in the construction of conjugated polymers for OSCs, leading to power conversion efficiencies of over 18%. cjps.orgresearchgate.netnjtech.edu.cn The combination of an electron-rich isoxazole moiety with the benzoylthiourea (B1224501) structure in "this compound" could result in a molecule with interesting charge-transfer properties suitable for optoelectronic applications. Theoretical studies on isoxazole derivatives have shown that they can possess a small energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a desirable characteristic for materials used in solar cells. researchgate.net

Table 3: Optoelectronic Properties of Selected Isoxazole Derivatives

| Compound | Application | Key Property | Finding | Reference |

| 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol | Optoelectronics, NLO | High hole mobility | Good hole transport contender | worldscientific.com |

| Quinoline-Substituted Oxazole Analogues | Optoelectronics | Tunable photophysical properties | Potential for photonic and sensor devices | researchgate.net |

| Benzothiadiazole-based Polymers | Organic Solar Cells | High power conversion efficiency | PCEs over 18% | cjps.org |

Role as Versatile Intermediates in the Synthesis of Diverse Heterocyclic Compounds

The unique structural framework of this compound, which incorporates a reactive acylthiourea moiety alongside an isoxazole ring, positions it as a promising though not yet extensively documented precursor for the synthesis of a variety of heterocyclic systems. Acylthioureas, in general, are well-established as versatile intermediates in organic synthesis, primarily due to the presence of multiple nucleophilic and electrophilic centers that can participate in a range of cyclization and cyclocondensation reactions. These reactions often provide efficient routes to valuable heterocyclic scaffolds which are of significant interest in medicinal and materials chemistry.

The reactivity of the acylthiourea backbone allows for its transformation into several important classes of heterocyclic compounds. While specific research on this compound is limited in publicly accessible literature, the general reactivity patterns of analogous acylthioureas suggest its potential utility in constructing heterocycles such as thiazoles, pyrimidines, and triazines.

Synthesis of Thiazole (B1198619) Derivatives:

One of the most common applications of acylthioureas is in the synthesis of thiazole derivatives. The Hantzsch thiazole synthesis and its variations provide a reliable method for constructing the thiazole ring. Typically, this involves the reaction of a thiourea derivative with an α-halocarbonyl compound. In the context of this compound, the thiourea sulfur atom can act as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization and dehydration to yield the corresponding aminothiazole derivative. The specific reaction would involve the condensation of this compound with various α-bromo ketones or esters.

Synthesis of Pyrimidine (B1678525) Derivatives:

Thiourea and its derivatives are also key building blocks in the synthesis of pyrimidines. A common strategy involves the condensation of a thiourea with a 1,3-dielectrophilic species, such as α,β-unsaturated ketones (chalcones) or β-dicarbonyl compounds. For instance, the reaction of this compound with a chalcone (B49325) in the presence of a base could proceed via a Michael addition of the thiourea nitrogen to the β-carbon of the chalcone, followed by intramolecular cyclization and subsequent aromatization to afford a dihydropyrimidine (B8664642) or pyrimidine derivative, respectively. nih.gov

Synthesis of Triazine Derivatives:

The construction of triazine rings from thiourea precursors is another area of synthetic utility. For example, N-acyl-N'-(2-thiazolyl)thioureas have been shown to undergo base-catalyzed intramolecular cyclization to form thiazolo[3,2-a] nih.govuzh.chnih.govtriazin-2-thiones. clockss.org By analogy, it is conceivable that this compound could be employed in similar cyclization strategies, potentially through reactions with reagents that provide the remaining nitrogen and carbon atoms required to form the triazine ring.

While the specific applications of this compound as a synthetic intermediate are not yet widely reported, the established reactivity of the acylthiourea functional group provides a strong basis for its potential in the synthesis of a diverse array of heterocyclic compounds. Further research is needed to explore and document the full synthetic utility of this particular compound.

| Precursor Compound | Reagent(s) | Resulting Heterocycle Core | General Reaction Conditions |

| Acylthiourea | α-Halocarbonyl Compounds | Thiazole | Base-catalyzed condensation |

| Thiourea | α,β-Unsaturated Ketones (Chalcones) | Pyrimidine | Base-catalyzed Michael addition and cyclization nih.gov |

| N-Acyl-N'-(2-thiazolyl)thiourea | Base | Thiazolo[3,2-a] nih.govuzh.chnih.govtriazine | Intramolecular cyclization clockss.org |

Future Research and Translational Opportunities for this compound

The unique structural amalgamation of a benzoyl group, a thiourea moiety, and a 5-methylisoxazole (B1293550) ring in this compound has positioned it as a compound of significant interest for future scientific exploration. The following sections delineate promising avenues for research and development, focusing on the rational design of new derivatives, in-depth mechanistic studies, the creation of novel metal complexes, advanced computational modeling, and the exploration of new applications in chemical science.

Q & A

Q. What are the common synthetic routes for preparing 1-Benzoyl-3-(5-methylisoxazole)thiourea, and what experimental conditions optimize yield?

The compound is typically synthesized via condensation of benzoyl isothiocyanate with 5-methylisoxazole-3-amine in polar aprotic solvents like DMF or acetone under reflux (4–6 hours). Key steps include stoichiometric control (equimolar ratios) and purification via column chromatography or recrystallization from ethanol . Yield optimization often involves monitoring reaction progress via TLC and adjusting reflux duration. For example, reactions in DMF at 100°C for 4 hours achieved ~79% yield in analogous thiourea derivatives .

Q. How can researchers confirm the molecular structure of this compound?

Structural confirmation requires multi-technique validation:

- FT-IR : Characteristic peaks for C=O (~1650 cm⁻¹), N-H (~3300 cm⁻¹), and C=S (~1250 cm⁻¹) .

- NMR : H NMR signals for benzoyl protons (δ 7.4–8.1 ppm) and isoxazole protons (δ 6.2–6.5 ppm); C NMR confirms thiourea backbone (C=S at ~180 ppm) .

- X-ray crystallography : Resolve bond lengths (e.g., C=S: ~1.68 Å) and intramolecular hydrogen bonds (N-H⋯O=C) .

Q. What safety precautions are critical when handling this compound?

Thiourea derivatives are potential carcinogens and thyroid disruptors. Use fume hoods for aerosol protection, wear nitrile gloves, and avoid prolonged skin contact. Waste disposal must follow protocols for sulfur-containing organics .

Advanced Research Questions

Q. How does this compound coordinate with transition metals, and what experimental approaches characterize these complexes?

The thiourea moiety acts as a bidentate ligand via sulfur and nitrogen atoms. For example, Hg(II) and Cu(I) form distorted tetrahedral complexes, as shown in X-ray studies of analogous compounds. Key steps:

Q. What strategies resolve contradictions in crystallographic data for thiourea derivatives?

Contradictions (e.g., bond-length variations) arise from polymorphism or solvent effects. Mitigation strategies:

Q. How can researchers design experiments to evaluate the biological activity of this compound?

Focus on structure-activity relationship (SAR) studies:

- Antimicrobial assays : Use broth microdilution (MIC) against S. aureus and E. coli .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values with control thioureas .

- Computational docking : Map hydrogen-bonding interactions with target proteins (e.g., thymidylate synthase) using AutoDock Vina .

Q. What advanced spectroscopic techniques elucidate electronic properties for optoelectronic applications?

- UV-Vis : Measure π→π* transitions (λₐᵦₛ ~270–320 nm) and solvatochromic shifts in DMSO/CHCl₃ .

- Fluorescence : Excitation at 290 nm yields emission maxima (~425 nm) for Hg(II) complexes, indicating potential as luminescent materials .

- DFT calculations : Optimize HOMO-LUMO gaps (e.g., ~3.5 eV) using Gaussian09 with B3LYP/6-31G(d) basis sets .

Methodological Considerations

Q. How to address low solubility of this compound in aqueous media for biological assays?

- Use co-solvents (e.g., DMSO ≤1% v/v) to maintain biocompatibility .

- Synthesize water-soluble derivatives via sulfonation or PEGylation of the benzoyl group .

Q. What crystallographic software packages are optimal for refining this compound’s structure?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.